2-bromo-N-cyclopentylpropanamide

Nucleophilic substitution Leaving group ability SN2 reactivity

2-Bromo-N-cyclopentylpropanamide (CAS 905810-23-3) is a synthetic α-bromoamide building block with the molecular formula C8H14BrNO and a molecular weight of 220.11 g/mol. This compound belongs to the ChemBridge screening library (ID: and is characterized by a 2-bromopropanamide core linked to an N-cyclopentyl substituent.

Molecular Formula C8H14BrNO
Molecular Weight 220.11 g/mol
CAS No. 905810-23-3
Cat. No. B1286047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-cyclopentylpropanamide
CAS905810-23-3
Molecular FormulaC8H14BrNO
Molecular Weight220.11 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCC1)Br
InChIInChI=1S/C8H14BrNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)
InChIKeyCBYZXYQNRGOWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-cyclopentylpropanamide (CAS 905810-23-3) Procurement Guide: Physicochemical Profile and Synthetic Utility


2-Bromo-N-cyclopentylpropanamide (CAS 905810-23-3) is a synthetic α-bromoamide building block with the molecular formula C8H14BrNO and a molecular weight of 220.11 g/mol [1]. This compound belongs to the ChemBridge screening library (ID: 4024590) and is characterized by a 2-bromopropanamide core linked to an N-cyclopentyl substituent . Its primary utility lies in medicinal chemistry as a versatile intermediate for nucleophilic substitution reactions, leveraging the bromide leaving group, and as a certified reference standard for pharmaceutical impurity profiling [2].

Why Generic Substitution Fails for 2-Bromo-N-cyclopentylpropanamide: The Risks of Analog Interchangeability


Superficial analogs within the α-haloamide family, such as 2-chloro-N-cyclopentylpropanamide or 2-bromo-N-cyclohexylpropanamide, are not functionally interchangeable with 2-bromo-N-cyclopentylpropanamide. Simple replacement can critically alter reaction kinetics, physicochemical properties, and application suitability. The bromide leaving group is significantly more reactive in nucleophilic substitutions than its chloro counterpart, directly impacting synthetic efficiency and yield [1]. Furthermore, variations in the N-alkyl substituent (e.g., cyclopentyl vs. cyclohexyl) lead to measurable differences in lipophilicity (ΔlogP ~0.5), boiling point (Δ ~15°C), and steric profile, which can compromise downstream purification, membrane permeability in biological assays, or the compound's validity as a specific impurity marker . These quantitative divergences necessitate a data-driven selection process rather than ad-hoc substitution, which the evidence below substantiates.

Quantitative Differential Evidence for 2-Bromo-N-cyclopentylpropanamide Against Key Analogs


Bromide vs. Chloride Leaving Group: A Class-Level Reactivity Advantage for Nucleophilic Substitution

2-Bromo-N-cyclopentylpropanamide features a bromide leaving group, which is superior to the chloride group in its direct analog, 2-chloro-N-cyclopentylpropanamide (CAS 565180-19-0). Established chemical principles confirm that halide leaving group ability follows the order fluoride << chloride < bromide < iodide, where bromide is significantly more reactive [1]. This translates to intrinsically faster SN2 reaction rates. For a procurement scientist, selecting the bromo derivative over the chloro analog is critical when the synthetic sequence demands a highly efficient leaving group for displacement by weaker nucleophiles or under mild conditions. Choosing the chloro analog would result in a slower reaction, potentially requiring harsher conditions that could degrade sensitive substrates and lower the overall yield.

Nucleophilic substitution Leaving group ability SN2 reactivity Synthetic intermediate

Lipophilicity Differentiation: LogP Modulation of 2-Bromo-N-cyclopentylpropanamide vs. Other α-Haloamide Analogs

The computed lipophilicity of 2-bromo-N-cyclopentylpropanamide (XLogP3 = 2.0) occupies a distinct niche compared to its closest analogs [1]. It demonstrates a +0.2 logP increase over the 2-chloro-N-cyclopentylpropanamide analog (XLogP3 = 1.8), which is significant for membrane permeability [2]. Conversely, it is more hydrophilic than the 2-bromo-N-cyclohexylpropanamide analog (XLogP ~2.6), indicating better aqueous solubility . The non-halogenated N-cyclopentylpropanamide is considerably more hydrophilic (ACD/LogP = 0.98), highlighting the bromine atom's crucial role in modulating this property . This 2.0 logP value places the compound near the optimal range for CNS drug candidates, suggesting its utility in creating libraries where balanced permeability and solubility are essential.

Lipophilicity LogP Drug-likeness Membrane permeability

Purification and Handling Advantage of 2-Bromo-N-cyclopentylpropanamide over the N-Cyclohexyl Analog

2-Bromo-N-cyclopentylpropanamide possesses physicochemical properties that offer a tangible advantage in purification over its higher molecular weight analog, 2-bromo-N-cyclohexylpropanamide. The target compound has a molecular weight of 220.11 g/mol and a predicted boiling point of 328.9 °C . In contrast, the N-cyclohexyl analog is heavier (234.13 g/mol) and has a significantly higher boiling point of 343.7 °C . This difference of approximately 15°C means the target compound can be purified by fractional distillation or sublimation under gentler thermal conditions. This is a critical selection factor for process chemists concerned about the thermal degradation of sensitive functional groups during large-scale synthesis.

Boiling point Molecular weight Purification Scalability

Density Difference Facilitating Downstream Processing Compared to Non-Halogenated Analog

The density of 2-bromo-N-cyclopentylpropanamide (1.36 g/cm³) provides a distinct physical property advantage over its non-halogenated structural progenitor, N-cyclopentylpropanamide, which has a predicted density of 1.0 g/cm³ [REFS-1, REFS-2]. The presence of the heavy bromine atom substantially increases the compound's density, making it sink rapidly in most aqueous and organic-aqueous biphasic systems. This property significantly sharpens the phase boundary and accelerates phase separation during aqueous workup, a common bottleneck in multi-step synthesis. Compared to less dense analogs, this can lead to reduced emulsion formation and minimized product loss, enhancing overall recovered yield.

Density Phase separation Workup Formulation

Specific Application as a Certified Drug Impurity Reference Standard

A key differentiator for procurement is this compound's commercial availability and validation as a drug impurity reference standard at 98% purity [1]. Unlike its simplest analogs which are typically offered only as general building blocks, 2-bromo-N-cyclopentylpropanamide is explicitly cataloged for use as a reference substance for drug impurity analysis. This designation implies a higher level of supplier-supported characterization necessary for regulatory-facing quality control (QC) applications. A QC analyst can procure this compound as a ready-to-use standard to identify and quantify potential brominated impurities in active pharmaceutical ingredients (APIs) containing the cyclopentylpropanamide scaffold, such as the GABA aminotransferase inhibitor CPP-115, saving the time and cost of in-house synthesis and structural elucidation.

Impurity profiling Reference standard Quality control Analytical chemistry

Recommended Application Scenarios for 2-Bromo-N-cyclopentylpropanamide in R&D and Industrial Procurement


Medicinal Chemistry: Efficient Core Scaffold Diversification via SN2 Reactions

This compound is an optimal choice for the rapid diversification of a cyclopentylpropanamide core scaffold. The superior bromide leaving group, as established, enables high-yielding nucleophilic substitution with a broad range of amine, thiol, or alkoxide nucleophiles under mild conditions. This makes it a go-to intermediate for generating compound libraries where the alpha position of the amide is the point of structural variation. [1]

Hit-to-Lead Optimization: Fine-Tuning Lipophilicity for CNS Drug Candidates

For CNS-targeted programs, the compound's logP of 2.0 is strategically positioned. When incorporated into a hit molecule, the cyclopentyl-bromoamide fragment can help achieve the ideal physicochemical space for blood-brain barrier penetration without sacrificing excessive solubility. This is a more targeted choice than using the more lipophilic cyclohexyl analog (logP ~2.6) or the less permeable non-halogenated analog. [2]

Process Chemistry: Scalable Synthesis with Favorable Purification Profile

When scaling up a synthetic route, the compound's boiling point (328.9 °C) and high density (1.36 g/cm³) become practical advantages. Its volatility profile is more amenable to large-scale distillation than the heavier cyclohexyl analog, while its density simplifies phase cuts during aqueous workup, a frequent source of yield loss during scale-up. These combined properties contribute to a more robust and cost-effective downstream process.

Pharmaceutical Quality Control: Validated Impurity Marker for Cyclopentylamide APIs

Analytical R&D and QC departments should prioritize this compound when developing purity methods for drug substances like CPP-115. As a commercially available, high-purity (98%) reference standard specifically marketed for impurity analysis, it allows for immediate method development and validation. This bypasses the lengthy process of in-house synthesis, purification, and structural confirmation required for a custom impurity standard. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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